molecular formula C10H17BrN2O B2963204 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856084-87-1

4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2963204
CAS No.: 1856084-87-1
M. Wt: 261.163
InChI Key: QRZKXZFKPXPXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom, an isopropoxymethyl group, and an isopropyl group attached to the pyrazole ring. It has a molecular formula of C10H17BrN2O and a molecular weight of 261.16 g/mol .

Preparation Methods

The synthesis of 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromination of a suitable pyrazole precursor followed by the introduction of the isopropoxymethyl and isopropyl groups. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide. The isopropoxymethyl group can be introduced using isopropyl alcohol and a suitable base, while the isopropyl group can be added through alkylation reactions .

Chemical Reactions Analysis

4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides. Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols. .

Scientific Research Applications

4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-bromo-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-1-propan-2-yl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-7(2)13-5-9(11)10(12-13)6-14-8(3)4/h5,7-8H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZKXZFKPXPXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.